molecular formula C10H9ClN2O3S B385373 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide CAS No. 622803-44-5

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B385373
CAS No.: 622803-44-5
M. Wt: 272.71g/mol
InChI Key: DDCCIGORNPGVJG-UHFFFAOYSA-N
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Description

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H9ClN2O3S and a molecular weight of 272.71 g/mol . This compound is characterized by the presence of a chloro group, a furan ring, and a sulfonamide group attached to a pyridine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Chemical Reactions Analysis

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c11-10-4-3-9(7-12-10)17(14,15)13-6-8-2-1-5-16-8/h1-5,7,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCCIGORNPGVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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